molecular formula C8H15NO B13966651 1-Azabicyclo[3.2.2]nonan-3-OL

1-Azabicyclo[3.2.2]nonan-3-OL

Cat. No.: B13966651
M. Wt: 141.21 g/mol
InChI Key: HYQVTZDTAHLOQY-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.2]nonan-3-OL is a bicyclic compound that features a nitrogen atom within its structure.

Chemical Reactions Analysis

1-Azabicyclo[3.2.2]nonan-3-OL undergoes various chemical reactions, including:

Common reagents used in these reactions include diazomethane for initial synthesis, and lithium aluminum hydride for reduction processes. Major products formed from these reactions include various substituted azabicyclo[3.2.2]nonane derivatives .

Comparison with Similar Compounds

1-Azabicyclo[3.2.2]nonan-3-OL can be compared to other azabicyclo compounds, such as 3-azabicyclo[3.2.2]nonane and its derivatives . These compounds share similar structural features but differ in their substitution patterns and biological activities. For instance, derivatives with varying aromatic substitutions have shown different levels of antiprotozoal activity .

Conclusion

This compound is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure and promising biological activities make it a valuable candidate for further research and development in the field of therapeutic agents.

Properties

IUPAC Name

1-azabicyclo[3.2.2]nonan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-8-5-7-1-3-9(6-8)4-2-7/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQVTZDTAHLOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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